molecular formula C8H9N3O2S2 B2368875 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole CAS No. 343376-25-0

6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole

Cat. No.: B2368875
CAS No.: 343376-25-0
M. Wt: 243.3
InChI Key: GPBXXVMKTQYXLM-UHFFFAOYSA-N
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Description

6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure.

Biochemical Analysis

Biochemical Properties

It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been reported to have significant effects on various types of cells and cellular processes . For example, some thiazole derivatives have been found to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of thiazole derivatives can change over time, depending on factors such as the stability of the compound, its degradation over time, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of 6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole at different dosages in animal models have not been extensively studied. It is known that the effects of thiazole derivatives can vary with dosage, with some compounds showing threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives are known to interact with various transporters or binding proteins, which can affect their localization or accumulation within cells .

Subcellular Localization

It is known that thiazole derivatives can be directed to specific compartments or organelles within cells, potentially due to targeting signals or post-translational modifications .

Chemical Reactions Analysis

6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like tin(II) chloride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole has several scientific research applications:

Comparison with Similar Compounds

6-(Isopropylsulfanyl)-5-nitroimidazo[2,1-b][1,3]thiazole can be compared with other imidazo[2,1-b][1,3]thiazole derivatives, such as:

  • 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
  • 6-(Isopropylsulfanyl)imidazo[2,1-b][1,3]thiazole-5-carbonitrile

These compounds share a similar core structure but differ in their functional groups, which can influence their chemical reactivity and biological activity. The presence of the nitro group in this compound makes it unique, as it can undergo specific reactions and exhibit distinct biological properties .

Properties

IUPAC Name

5-nitro-6-propan-2-ylsulfanylimidazo[2,1-b][1,3]thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2S2/c1-5(2)15-6-7(11(12)13)10-3-4-14-8(10)9-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBXXVMKTQYXLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=C(N2C=CSC2=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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